molecular formula C11H12N2O2 B8373878 n-Methyl-n-(4-nitrobenzyl)-2-propyn-1-amine

n-Methyl-n-(4-nitrobenzyl)-2-propyn-1-amine

Cat. No.: B8373878
M. Wt: 204.22 g/mol
InChI Key: NWNXUWFSKKBDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-n-(4-nitrobenzyl)-2-propyn-1-amine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-methyl-N-[(4-nitrophenyl)methyl]prop-2-yn-1-amine

InChI

InChI=1S/C11H12N2O2/c1-3-8-12(2)9-10-4-6-11(7-5-10)13(14)15/h1,4-7H,8-9H2,2H3

InChI Key

NWNXUWFSKKBDGX-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.72 g (22.0 mmol) of p-nitrobenzyl chloride in 20 ml of dichloromethane is added, dropwise, at 0° C. to a solution of 1 g (1.45 mmol) of N-methylpropargylamine in 15 ml of dichloromethane and 3.1 ml of triethylamine. After stirring overnight, the reaction mixture is concentrated to dryness under vacuum, and the residue is diluted with dichloromethane and 40 ml of a saturated solution of NaCl. After stirring and decanting, the organic phase is separated and dried over magnesium sulphate, filtered and concentrated under vacuum. The expected product is obtained after chromatography on a silica column, eluent: (20% ethyl acetate in heptane), the pure fractions, after evaporation, produce a brown solid with a yield of 80%. Melting point: 47–49° C.
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mL
Type
solvent
Reaction Step Four
Yield
80%

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